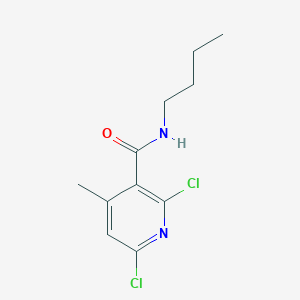![molecular formula C20H14ClIN2OS B4622742 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
Vue d'ensemble
Description
The compound belongs to the category of organic chemicals known for their complex synthesis processes and diverse applications in fields such as materials science and pharmaceutical research. Its unique structure, featuring both chloro and iodo substituents on the aromatic ring, suggests potential for varied chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the activation of carboxylic acids or their derivatives followed by condensation with amines. Techniques like microwave-assisted synthesis have been employed to improve efficiency and yield. For instance, a carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides as an amide source represents an innovative approach to synthesize similar compounds, emphasizing the role of palladium catalysis and the avoidance of toxic carbon monoxide gas (Sawant et al., 2011).
Molecular Structure Analysis
The molecular structure of analogous compounds is characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods provide insights into the arrangement of atoms, the presence of intramolecular hydrogen bonds, and the overall geometry of the molecule. For example, studies have detailed the crystal structure of similar thiourea derivatives, highlighting intramolecular hydrogen bonding and the orientation of aromatic rings (Saeed et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : A study describes the synthesis and spectroscopic characterization of a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, through various methods including IR, NMR, and mass spectrometry (Saeed et al., 2010).
- Chemoselective N-benzoylation : Research on N-benzoylation of aminophenols using benzoylisothiocyanates highlights a method for producing compounds of biological interest, which is relevant to understanding the chemical behavior of similar compounds (Singh et al., 2017).
- Aminocarbonylation Processes : Studies on palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides explore methodologies that could be applied to the synthesis of compounds like N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide (Sawant et al., 2011).
Potential Biological Activities
- Antibiotic and Antibacterial Drugs : The study of the synthesis of new antibiotic and antibacterial drugs using compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide provides insights into the potential biological applications of related compounds (Ahmed, 2007).
- Proapoptotic Activity in Anticancer Agents : Research on the synthesis of indapamide derivatives, including compounds with similar structures, reveals their potential proapoptotic activity, which could be significant in the development of anticancer agents (Yılmaz et al., 2015).
Propriétés
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClIN2OS/c21-17-12-16(22)10-11-18(17)23-20(26)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXADJJBUBYMROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)
![N-(2,5-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4622673.png)


![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)